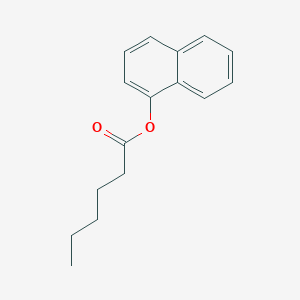
1-Naphthyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthyl hexanoate is a chemical compound with the molecular formula C16H18O2. It is also known as n-hexanoic acid 1-naphthyl ester and is used in various scientific research applications.
Mecanismo De Acción
1-Naphthyl hexanoate is a prodrug that is converted to 1-naphthol and hexanoic acid by esterases in the body. 1-Naphthol has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Hexanoic acid has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increasing the activity of esterases in the body, inducing apoptosis in cancer cells, and inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Naphthyl hexanoate in lab experiments include its high purity, stability, and ease of synthesis. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
For research on 1-Naphthyl hexanoate include investigating its potential as a therapeutic agent for cancer treatment, exploring its anti-inflammatory properties, and developing new methods for its synthesis and purification. Additionally, further research is needed to determine its safety and toxicity profile and to identify any potential side effects.
Aplicaciones Científicas De Investigación
1-Naphthyl hexanoate is used in various scientific research applications, including as a substrate for esterase activity assays, as a fluorescent probe for lipid droplets in live cells, and as a potential therapeutic agent for cancer treatment.
Propiedades
Número CAS |
28749-24-8 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
naphthalen-1-yl hexanoate |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
Clave InChI |
KTEVDMGPKQVXDF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
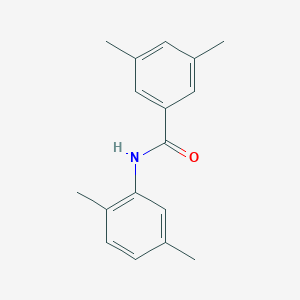
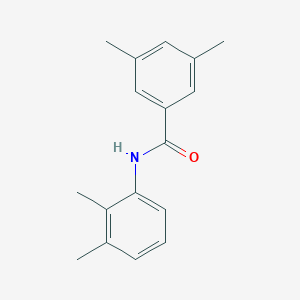
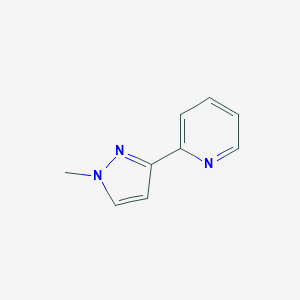

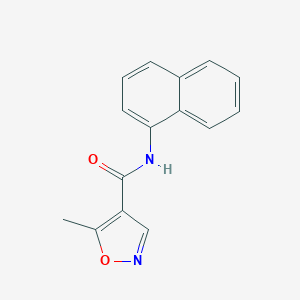

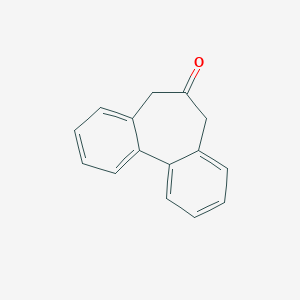
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)
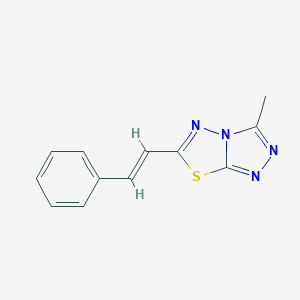
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
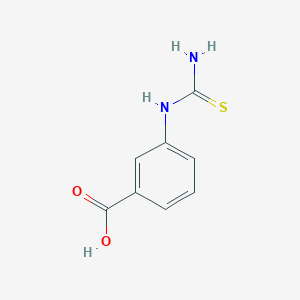
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)
